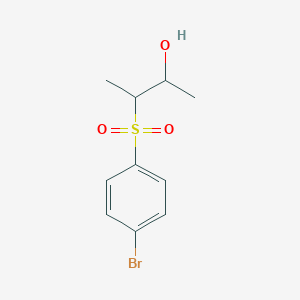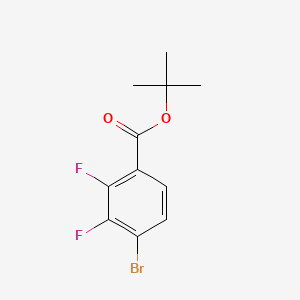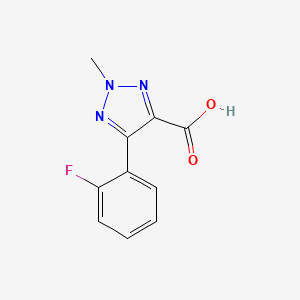
2-(Aminomethyl)-2-ethyl-1-methoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-2-ethyl-1-methoxybutane is an organic compound with a complex structure that includes an aminomethyl group, an ethyl group, and a methoxy group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-ethyl-1-methoxybutane typically involves the nucleophilic substitution of haloalkanes with amines. One common method is the alkylation of ammonia or primary amines with haloalkanes under controlled conditions to ensure the formation of the desired primary amine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as catalytic hydrogenation or reductive amination. These methods can provide higher yields and greater purity of the final product. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-2-ethyl-1-methoxybutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction . Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-2-ethyl-1-methoxybutane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-2-ethyl-1-methoxybutane involves its interaction with specific molecular targets and pathways. The aminomethyl group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminomethyl propanol: This compound has a similar aminomethyl group but differs in its overall structure and functional groups.
2-Aminopyridine: Another compound with an aminomethyl group, but with a pyridine ring structure.
Uniqueness
2-(Aminomethyl)-2-ethyl-1-methoxybutane is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H19NO |
|---|---|
Molekulargewicht |
145.24 g/mol |
IUPAC-Name |
2-ethyl-2-(methoxymethyl)butan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-4-8(5-2,6-9)7-10-3/h4-7,9H2,1-3H3 |
InChI-Schlüssel |
KSDSDXOEENOPID-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CN)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


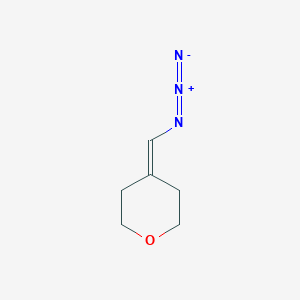
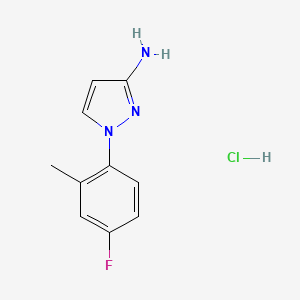
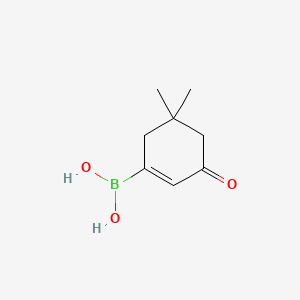
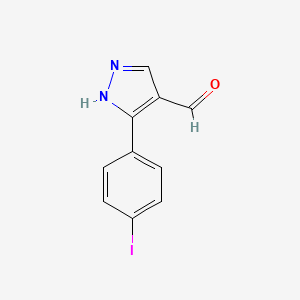
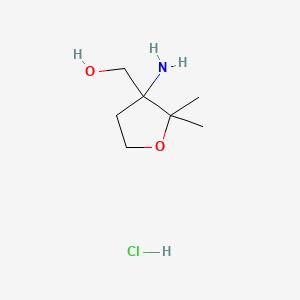
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol](/img/structure/B13454984.png)

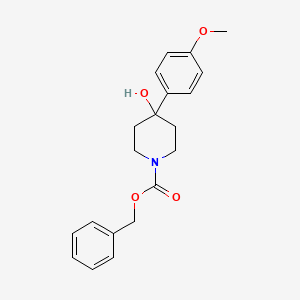
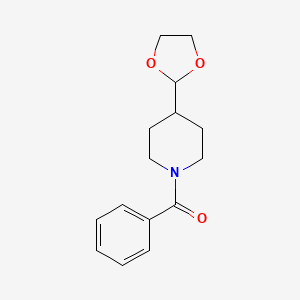
![7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B13455015.png)
![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride](/img/structure/B13455019.png)
